N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-4-phenylbutanamide
Description
N-(4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-4-phenylbutanamide is a synthetic small molecule featuring a pyrimidine core substituted with methyl and morpholinyl groups at positions 4 and 6, respectively. The pyrimidine ring is linked via an amino bridge to a para-substituted phenyl group, which is further connected to a 4-phenylbutanamide moiety. The morpholinyl group enhances solubility due to its oxygen atom’s hydrogen-bonding capacity, while the 4-phenylbutanamide tail contributes to lipophilicity, influencing membrane permeability and target engagement .
Properties
IUPAC Name |
N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-19-18-23(30-14-16-32-17-15-30)29-25(26-19)28-22-12-10-21(11-13-22)27-24(31)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,10-13,18H,5,8-9,14-17H2,1H3,(H,27,31)(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNNRDJODOVOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, which play crucial roles in cellular processes.
Mode of Action
It’s known that the compound forms intermolecular hydrogen bonds through its morpholin-4-ium ion. The two hydrogen atoms attached to the nitrogen atom of the morpholin-4-ium ion are involved in these hydrogen bonds. One contact is accepted by N2, while the other contact is bifurcated to O1 and N1.
Biological Activity
N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-4-phenylbutanamide is a complex organic compound with potential biological applications, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several significant structural components:
- Pyrimidine Core : Contributes to the compound's interaction with biological targets.
- Morpholine Ring : Enhances solubility and bioavailability.
- Aromatic Rings : Facilitate π-π stacking interactions with proteins.
The biological activity of N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-4-phenylbutanamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the aromatic rings may engage in π-π stacking interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.
1. Antitumor Activity
Research indicates that compounds similar to N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-4-phenylbutanamide exhibit significant antitumor properties. For instance, studies on farnesyltransferase inhibitors reveal that these compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and activating apoptotic pathways (e.g., caspase activation) .
2. Enzyme Inhibition
The compound may inhibit specific enzymes involved in critical metabolic pathways. For example, its structural analogs have been shown to be substrates for monoamine oxidase (MAO), which plays a role in neurotoxicity associated with certain neurological disorders .
Case Studies
-
Farnesyltransferase Inhibition
Cell Line Inhibition Rate (%) IC50 (µM) A549 100.07 8.99 HepG2 99.98 6.92 DU145 99.93 7.89 MCF7 100.39 8.26 - Mechanistic Studies
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidine-Based Analogues
Key Observations:
Substituent Effects on Solubility : The morpholinyl group in the target compound improves aqueous solubility compared to pyrrolidinyl () or methylpiperazinyl () due to its oxygen atom’s polarity .
Kinase Selectivity : While risvodetinib () targets tyrosine kinases, the target compound’s morpholinyl-pyrimidine scaffold may favor discoidin domain receptors (DDR1/2), as suggested by ’s focus on DDR inhibitors .
Physicochemical and Crystallographic Comparisons
Table 2: Substituent Impact on Molecular Interactions
Key Observations:
Hydrogen Bonding : The target compound’s pyrimidine core and morpholinyl group may form intramolecular N–H⋯N bonds, as seen in structurally related compounds (). These interactions influence conformational stability .
Crystal Packing : The phenylbutanamide tail in the target compound may promote π–π stacking or C–H⋯π interactions, similar to fluorophenyl derivatives in , enhancing solid-state stability .
Pharmacokinetic and Therapeutic Potential
- Morpholinyl vs. Pyrrolidinyl () : Morpholine’s oxygen atom improves metabolic stability and solubility compared to pyrrolidine’s secondary amine, which may undergo faster hepatic oxidation .
- Comparison with Radiosensitizers () : The target compound’s phenylbutanamide group may confer superior tumor penetration relative to PPA6’s acetamide, aligning with radiosensitization mechanisms .
- Kinase Inhibition vs.
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine core is constructed via a cyclocondensation reaction. A β-diketone precursor, such as 1-(morpholin-4-yl)butane-1,3-dione , reacts with guanidine hydrochloride under basic conditions:
Reaction Conditions :
Alternative Route: Nucleophilic Substitution
A chloropyrimidine intermediate (2-amino-4-chloro-6-methylpyrimidine ) undergoes substitution with morpholine:
Optimized Parameters :
-
Solvent: Dimethylformamide (DMF)
-
Base: N,N-Diisopropylethylamine (DIPEA, 3 eq)
-
Temperature: 90°C
-
Time: 8 hours
Synthesis of Intermediate B: 4-Phenylbutanoyl Chloride
Carboxylic Acid Activation
4-Phenylbutanoic acid is treated with oxalyl chloride to form the acyl chloride:
Conditions :
-
Solvent: Dichloromethane (DCM)
-
Catalyst: N,N-Dimethylformamide (1 drop)
-
Temperature: 0°C → room temperature
-
Time: 2 hours
Final Amide Coupling
Schotten-Baumann Reaction
Intermediate A reacts with Intermediate B in a biphasic system:
Parameters :
-
Solvent: Dichloromethane/water (1:1)
-
Base: 2 M NaOH (3 eq)
-
Temperature: 0–5°C
-
Time: 3 hours
-
Yield: 75–80%.
Coupling Agents for Enhanced Efficiency
Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) improves yield in anhydrous conditions:
Optimized Protocol :
-
Solvent: DMF
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (3 eq)
-
Temperature: Room temperature
-
Time: 12 hours
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography:
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.72–7.68 (m, 2H, Ar-H), 7.45–7.30 (m, 7H, Ar-H), 3.78–3.72 (m, 4H, morpholine), 2.51 (t, J = 7.6 Hz, 2H, CH₂), 2.40 (s, 3H, CH₃), 1.93–1.85 (m, 2H, CH₂).
-
HRMS (ESI+) : m/z calculated for C₂₆H₃₀N₅O₂ [M+H]⁺: 460.2345; found: 460.2348.
Scale-Up Considerations and Yield Optimization
Key Challenges
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
